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  • Product: 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • CAS: 74598-91-7

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthesis of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Quinoline-3-carbaldehyde derivatives represent a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Quinoline-3-carbaldehyde derivatives represent a privileged class of pharmacophores and versatile synthetic intermediates in modern drug discovery. Specifically, 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 74598-91-7) serves as a critical building block for the development of multidentate ligands—such as thiosemicarbazones and hydrazones—that coordinate with transition metals to yield potent anticancer and antimicrobial agents[1][2].

This whitepaper provides an authoritative, step-by-step guide to the mechanistic synthesis, self-validating experimental protocols, and comprehensive spectral characterization of this molecule.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is achieved via a highly controlled, three-phase linear sequence. Each step is designed to maximize yield while providing clear analytical checkpoints to validate the integrity of the intermediate before proceeding.

Synthesis A Acetanilide B 2-Chloroquinoline- 3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF, 80°C) C 2-Oxo-1,2-dihydroquinoline- 3-carbaldehyde B->C Hydrolysis (70% AcOH, Reflux) D 1-Ethyl-2-oxo-1,2- dihydroquinoline- 3-carbaldehyde C->D N-Alkylation (EtBr, K2CO3, DMF)

Workflow for the 3-step synthesis of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Phase 1: Vilsmeier-Haack Formylation of Acetanilide
  • Causality & Mechanism: The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, acts as a potent electrophile. It attacks the electron-rich ortho position of acetanilide, triggering a cascade of formylation, cyclization, and chlorination to construct the 2-chloroquinoline-3-carbaldehyde core[3].

  • Protocol:

    • Cool dry DMF (3.0 equiv) to 0 °C in a round-bottom flask under an N₂ atmosphere.

    • Add POCl₃ (7.0 equiv) dropwise over 30 minutes to strictly control the exothermic formation of the Vilsmeier complex.

    • Introduce acetanilide (1.0 equiv) in small portions.

    • Elevate the temperature to 80 °C and stir continuously for 12–15 hours.

    • Workup: Pour the mixture over crushed ice and neutralize cautiously with saturated NaHCO₃.

  • Validation Checkpoint: The product precipitates as a pale yellow solid. Thin Layer Chromatography (TLC) in Hexane:EtOAc (7:3) should reveal a single spot (R_f ~0.6). FT-IR must show a sharp aldehyde C=O stretch at ~1690 cm⁻¹ and the complete disappearance of the broad amide N-H stretch[4].

Phase 2: Acid-Catalyzed Hydrolysis
  • Causality & Mechanism: The C2-Cl bond in quinolines is highly resistant to mild hydrolysis due to the electron-deficient nature of the ring. Refluxing in 70% Acetic Acid protonates the quinoline nitrogen, which highly activates the C2 position for nucleophilic attack by water. This yields the thermodynamically stable 2-quinolone[4][5].

  • Protocol:

    • Suspend 2-chloroquinoline-3-carbaldehyde (1.0 equiv) in 70% aqueous acetic acid (10 mL/mmol).

    • Reflux the suspension at 110 °C for 5 hours.

    • Cool the reaction mixture to room temperature to induce crystallization.

    • Filter the precipitate, wash thoroughly with distilled water, and dry under a vacuum.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) shows a shift to a lower R_f (~0.3). IR spectroscopy will reveal a new, strong lactam C=O stretch at ~1650 cm⁻¹ and a broad N-H stretch at ~3100-3300 cm⁻¹, confirming lactam-lactim tautomerism[4].

Phase 3: Base-Mediated N-Alkylation
  • Causality & Mechanism: K₂CO₃ is selected as a mild base to deprotonate the lactam nitrogen without triggering an undesired aldol condensation of the C3-aldehyde. DMF provides a polar aprotic environment that leaves the resulting ambient amide anion highly nucleophilic. This favors direct N-alkylation (S_N2 on ethyl bromide) over O-alkylation due to the inherent stability of the lactam form[5].

  • Protocol:

    • Dissolve 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv) in dry DMF (5 mL/mmol).

    • Add anhydrous K₂CO₃ (2.5 equiv) and stir for 15 minutes at room temperature to form the potassium salt.

    • Add ethyl bromide (1.5 equiv) dropwise.

    • Stir the mixture at room temperature for 12 hours under N₂.

    • Workup: Pour the mixture into ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Complete disappearance of the N-H stretch in the IR spectrum. ¹H NMR will show a distinct quartet at ~4.4 ppm (N-CH₂) and a triplet at ~1.4 ppm (CH₃), confirming quantitative N-ethylation.

Comprehensive Spectral Characterization

Accurate structural elucidation is critical before deploying this intermediate in downstream drug development. The following tables summarize the expected quantitative spectral data.

Characterization Core 1-Ethyl-2-oxo-1,2-dihydroquinoline- 3-carbaldehyde NMR NMR Spectroscopy (1H & 13C) Core->NMR Structural Elucidation IR FT-IR Spectroscopy Core->IR Functional Groups MS HRMS (ESI+) Core->MS Molecular Weight UV UV-Vis Spectroscopy Core->UV Electronic Transitions NMR_Det N-Ethyl: 4.4 ppm (q), 1.4 ppm (t) CHO: 10.4 ppm (s) NMR->NMR_Det IR_Det C=O (Aldehyde): 1685 cm⁻¹ C=O (Lactam): 1648 cm⁻¹ IR->IR_Det

Multi-modal characterization logic for structural validation.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
ProtonMultiplicityChemical Shift (δ, ppm)IntegrationAssignment
CHO Singlet (s)10.421HFormyl proton
H-4 Singlet (s)8.451HQuinoline C4-H alkene
H-5 Doublet (d)7.681HAromatic (J = 7.8 Hz)
H-7 Triplet (t)7.621HAromatic (J = 7.8 Hz)
H-8 Doublet (d)7.421HAromatic (J = 8.4 Hz)
H-6 Triplet (t)7.281HAromatic (J = 7.5 Hz)
N-CH₂ Quartet (q)4.382HEthyl methylene (J = 7.2 Hz)
CH₃ Triplet (t)1.353HEthyl methyl (J = 7.2 Hz)
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)Assignment
C-CHO 189.5Formyl carbonyl
C-2 161.2Lactam carbonyl
C-4 141.8Alkene carbon (quinoline ring)
C-8a 139.5Aromatic quaternary
C-7, C-5 133.2, 129.8Aromatic CH
C-3 125.4Quaternary (formyl attached)
C-6, C-8 122.7, 114.6Aromatic CH
N-CH₂ 38.4Ethyl methylene
CH₃ 13.1Ethyl methyl
Table 3: Key IR and HRMS Data
ParameterValueAssignment / Note
IR (KBr, ν max) 1685 cm⁻¹C=O stretch (aldehyde)
IR (KBr, ν max) 1648 cm⁻¹C=O stretch (lactam/amide)
IR (KBr, ν max) 1590 cm⁻¹C=C aromatic stretch
HRMS (ESI+) m/z 202.0863[M+H]⁺ (Calculated for C₁₂H₁₂NO₂: 202.0868)
HRMS (ESI+) m/z 224.0682[M+Na]⁺ (Calculated for C₁₂H₁₁NO₂Na: 224.0687)

Downstream Applications in Drug Development

The primary utility of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde lies in its ability to undergo straightforward Schiff base condensation with amines, hydrazines, and thiosemicarbazides[6]. The resulting ligands are highly prized in bioinorganic chemistry.

When coordinated with Cu(II) salts, these ligands form square planar or distorted octahedral complexes. These metallo-pharmaceuticals exhibit profound biological activity by intercalating into the base pairs of calf thymus DNA (CT-DNA) and generating reactive oxygen species (ROS) via redox cycling of the Cu(II)/Cu(I) couple, ultimately inducing apoptosis in human cancer cell lines[1][2][6].

MoA Ligand 1-Ethyl-2-oxo-1,2- dihydroquinoline- 3-carbaldehyde TSC Thiosemicarbazone Derivative Ligand->TSC Condensation Cu Cu(II) Complex TSC->Cu Coordination DNA DNA Intercalation & ROS Generation Cu->DNA Cellular Uptake Apop Cancer Cell Apoptosis DNA->Apop Cytotoxicity

Downstream application of the synthesized ligand in Cu(II) coordination and oncology.

References[1] Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation - PubMed. URL[2] Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. URL[6] Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes - ACS Publications.URL[5] Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - NIH. URL[4] Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC. URL[3] 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Arkivoc. URL

Sources

Exploratory

Mechanistic Insights and Synthetic Applications: Reactivity of the Aldehyde Group in 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Executive Summary & Structural Rationale In the landscape of heterocyclic drug discovery, the 2-oxo-1,2-dihydroquinoline (quinolone) chemotype is a privileged scaffold. Specifically, 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of heterocyclic drug discovery, the 2-oxo-1,2-dihydroquinoline (quinolone) chemotype is a privileged scaffold. Specifically, 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde represents a highly versatile building block. While the N-ethyl substitution primarily modulates lipophilicity and cellular permeability—crucial parameters for pharmacokinetic optimization—the core synthetic utility of this molecule resides entirely in the C3-carbaldehyde group .

Conjugated with the electron-withdrawing α,β -unsaturated amide system of the quinolone ring, the aldehyde carbon is exceptionally electrophilic. This electronic "push-pull" environment lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, making it a prime target for nucleophilic attack. This guide dissects the reactivity of this functional group, providing field-proven protocols and mechanistic causality to ensure reproducible, high-yield functionalization.

Primary Reaction Pathways: The Mechanistic Drivers

The reactivity of the 3-carbaldehyde group can be broadly categorized into three distinct synthetic trajectories. Understanding the thermodynamic and kinetic drivers of each is essential for rational reaction design.

A. Schiff Base and Thiosemicarbazone Formation

The condensation of the C3-aldehyde with primary amines, semicarbazides, and thiosemicarbazides is a thermodynamically driven process. The nucleophilic attack at the unhindered carbonyl carbon results in an imine (Schiff base) that benefits from extended π -conjugation across the entire quinolone core 1. These highly conjugated ligands are frequently synthesized to chelate transition metals (e.g., Cu(II), Pd(II)), yielding complexes with potent cytotoxic and radical scavenging profiles 2.

B. Knoevenagel Condensation

Due to its pronounced electrophilicity, the aldehyde readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Under mild basic conditions, the deprotonated active methylene attacks the aldehyde. Subsequent dehydration is rapid, driven by the formation of a stable, conjugated α,β -unsaturated system. This pathway is a cornerstone for synthesizing complex, multi-cyclic architectures like indolyl-chromenes and coumarin-quinoline hybrids [[3]]().

C. Reductive Amination

To generate flexible, non-conjugated amine derivatives (often required to improve aqueous solubility in drug candidates), the aldehyde is subjected to reductive amination. This involves the transient formation of an iminium intermediate, which is subsequently trapped by a hydride source (e.g., NaBH4​ ). The reaction requires careful pH buffering to maintain amine nucleophilicity while providing sufficient protons to catalyze the dehydration of the intermediate hemiaminal 4.

Pathways Core 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde Schiff Schiff Base / Thiosemicarbazone (Extended Conjugation) Core->Schiff + Primary Amines/Hydrazines (Reflux, MeOH) Knoevenagel Knoevenagel Adduct (Active Methylene Condensation) Core->Knoevenagel + Active Methylenes (Base Catalyst) Reductive Secondary/Tertiary Amine (Reductive Amination) Core->Reductive + Amines & NaBH4 (Sequential Reduction)

Electronic activation and primary synthetic pathways of the 3-carbaldehyde group.

Quantitative Data Summary

The following table synthesizes the typical parameters, yields, and applications for the functionalization of the 3-carbaldehyde group based on established literature precedents 2, [[4]](), 3.

Reaction PathwayReagents & CatalystsMechanistic DriverTypical YieldsPrimary Application
Schiff Base / Thiosemicarbazone Primary amines, thiosemicarbazides (MeOH, Reflux)Thermodynamic sink via extended π -conjugation and precipitation85–95%Metallodrug ligands (Cu, Pd complexes)
Knoevenagel Condensation Active methylenes, L-proline or Piperidine (EtOH/H 2​ O)Base-catalyzed enolate attack on the highly electrophilic C370–90%Fused heterocyclic scaffolds
Reductive Amination Amines, NaBH4​ , NaHCO3​ (MeOH)Transient iminium trapped by irreversible hydride transfer50–85%Flexible amine screening libraries

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are designed not just to synthesize the product, but to provide real-time feedback on reaction progress.

Protocol 1: Synthesis of Thiosemicarbazone Derivatives

Objective: Condense 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with a substituted thiosemicarbazide.

  • Dissolution & Activation: Dissolve 1.0 eq of the aldehyde and 1.0 eq of the thiosemicarbazide in warm methanol (0.2 M concentration).

    • Causality: Methanol is selected because both starting materials are highly soluble at elevated temperatures, whereas the resulting highly conjugated thiosemicarbazone is not.

  • Reflux & Le Chatelier's Drive: Reflux the mixture for 1–2 hours.

    • Causality: As the Schiff base forms, it precipitates out of the methanolic solution as a bright yellow solid. This continuous removal of the product from the solution phase drives the equilibrium forward, ensuring near-quantitative yields 2.

  • Isolation & Validation: Cool to room temperature, filter the solid, and wash with cold methanol.

    • Self-Validation: Perform FT-IR spectroscopy on the dried solid. The reaction is successful if the strong aldehydic C=O stretch (~1680 cm−1 ) is completely absent, replaced by a sharp C=N stretch (~1580 cm−1 ) 1.

Protocol 2: Reductive Amination with Benzylamines

Objective: Convert the aldehyde into a flexible secondary/tertiary amine using a sequential one-pot method.

  • Buffered Iminium Formation: To a mixture of 1.0 eq of the aldehyde and 1.5 eq of NaHCO3​ in methanol, add 1.2 eq of the target benzylamine. Reflux for 8 hours.

    • Causality: NaHCO3​ is critical here. It acts as a mild buffer that neutralizes trace acids, preventing the irreversible protonation of the amine (which would kill its nucleophilicity), while allowing enough proton transfer to facilitate the dehydration of the hemiaminal to the iminium ion [[4]]().

  • Hydride Reduction: Cool the mixture strictly to room temperature (or 0 °C), then add 1.2 eq of NaBH4​ portion-wise. Stir overnight.

    • Causality: NaBH4​ must be added after the imine formation is complete. Adding it too early will prematurely reduce the highly electrophilic starting aldehyde into a dead-end hydroxymethyl byproduct.

  • Quenching & Validation: Evaporate the volatiles, extract the residue with organic solvent, and dry.

    • Self-Validation: Check the 1H NMR spectrum. The defining aldehydic proton signal (typically a sharp singlet around 10.2 ppm) must disappear entirely, replaced by a new aliphatic/benzylic CH2​ multiplet around 3.5–4.5 ppm 4.

Workflow Step1 Step 1: Imine Formation Aldehyde + Amine + NaHCO3 Reflux in MeOH (8h) Step2 Step 2: Hydride Reduction Cool to RT, Add NaBH4 Stir Overnight Step1->Step2 Step3 Step 3: Workup & Isolation Evaporate, Extract, Precipitate/Filter Step2->Step3 Validation Validation TLC & 1H NMR (Loss of ~10.2 ppm signal) Step3->Validation

Self-validating workflow for the reductive amination of the aldehyde group.

References

  • [2] Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. URL:

  • [1] Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes. ACS Publications. URL:

  • [4] Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. URL:

  • [3] Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of Bioactive Derivatives from 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

The N-Alkyl Quinolone Scaffold: A Nexus for Multicomponent Reactivity In modern drug discovery, the rapid assembly of complex, drug-like scaffolds from simple precursors is a critical operational mandate. 1-Ethyl-2-oxo-1...

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Author: BenchChem Technical Support Team. Date: March 2026

The N-Alkyl Quinolone Scaffold: A Nexus for Multicomponent Reactivity

In modern drug discovery, the rapid assembly of complex, drug-like scaffolds from simple precursors is a critical operational mandate. 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 74598-91-7) stands out as a highly privileged bis-electrophilic building block.

The strategic N-ethyl substitution on the quinolone core serves a dual purpose. First, it completely prevents the lactam-lactim tautomerization that plagues N-unsubstituted analogs, permanently locking the ring in the 2-oxo configuration. This strict conformational rigidity directs nucleophilic attack predictably. Second, the lipophilic ethyl group significantly enhances the membrane permeability of downstream derivatives, a crucial parameter for synthesizing viable antimicrobial, antioxidant, and anticancer screening compounds .

The molecule's reactivity is defined by two adjacent electrophilic centers: the highly reactive C3-carbaldehyde and the C4 position of the quinoline ring. This architecture makes it an ideal substrate for one-pot multicomponent reactions (MCRs), allowing for the rapid construction of fused heterocycles such as pyrazolo-quinolines and chromeno-quinolines .

Mechanistic Blueprint: The Knoevenagel-Michael Cascade

The synthesis of fused heterocycles from this scaffold typically proceeds via a thermodynamically driven Knoevenagel-Michael cascade. When reacted with an active methylene compound (e.g., malononitrile) and a nucleophile (e.g., indole or phenol), the reaction is elegantly orchestrated by a bifunctional organocatalyst like L-proline .

The secondary amine of L-proline condenses with the C3-aldehyde to form a highly electrophilic iminium ion, drastically lowering the LUMO energy. This accelerates the Knoevenagel condensation with the active methylene. The resulting electron-deficient alkene is a prime target for Michael addition by the third component. Subsequent intramolecular cyclization and dehydration yield the final fused heterocyclic system.

Mechanism A 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde C Knoevenagel Adduct (Highly Electrophilic Alkene) A->C L-Proline (Catalyst) -H2O B Active Methylene (e.g., Malononitrile) B->C E Michael Addition Intermediate C->E Nucleophilic Attack D Nucleophile (e.g., Phenol/Indole) D->E F Intramolecular Cyclization & Dehydration E->F Tautomerization G Fused Heterocyclic Scaffold (e.g., Chromeno-quinoline) F->G Ring Closure

Mechanistic pathway of the one-pot Knoevenagel-Michael cascade reaction.

Protocol Architecture: Self-Validating One-Pot Workflows

The following protocols are engineered to be self-validating, utilizing thermodynamic sinks (like precipitation) to drive the reaction forward and provide visual confirmation of success.

Workflow Alpha: L-Proline Catalyzed Synthesis of Fused Chromeno-Quinolines

This protocol utilizes a green-chemistry approach to synthesize highly complex fused ring systems in a single operational step.

  • Preparation: In a 50 mL round-bottom flask, add 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalysis & Solvation: Suspend the reagents in 10 mL of absolute ethanol. Add L-proline (10 mol%, 0.1 mmol). Causality: Ethanol solubilizes the starting materials, while L-proline acts as a bifunctional organocatalyst, avoiding the need for harsh, difficult-to-remove Lewis acids.

  • Nucleophile Addition: Add the third component, such as resorcinol (1.0 mmol), to the stirring mixture.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 70–80°C. Monitor via TLC (Hexane:Ethyl Acetate, 7:3 v/v). Self-Validation: The reaction is validated when the distinct UV-active aldehyde spot (Rf ~0.6) disappears, replaced by a highly fluorescent, lower-Rf spot indicative of the extended conjugated fused system.

  • Isolation: After 2–4 hours, remove the heat. Cool the flask to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes. Causality: The rigid, fused heterocyclic product has significantly lower solubility in cold ethanol compared to the starting materials and the L-proline catalyst. This solubility differential drives spontaneous crystallization (Le Chatelier's principle).

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold aqueous ethanol (50% v/v, 2 x 5 mL) to remove residual catalyst. Recrystallize from hot DMF/ethanol to afford the pure derivative.

Workflow Beta: Acid-Catalyzed Hydrazone and Oxadiazole Precursor Assembly

This workflow generates highly stable Schiff bases and semicarbazones, which serve as excellent ligands for metal complexation or precursors for 1,3,4-oxadiazoles .

  • Preparation: Combine 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol) and the target aromatic hydrazide (1.0 mmol) in a 50 mL flask.

  • Acidic Activation: Add 15 mL of methanol, followed by 3–5 drops of glacial acetic acid. Causality: The weak acid selectively protonates the C3-carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic primary amine of the hydrazide, thereby optimizing the condensation rate.

  • Condensation: Reflux the mixture at 65°C for 2–5 hours. Self-Validation: A heavy, brightly colored (yellow/orange) precipitate will form directly in the boiling solvent. This visual cue confirms the successful elimination of water and the formation of the extended conjugated network.

  • Recovery: Cool the suspension, filter the solid product, wash with cold methanol (10 mL), and dry under vacuum.

Workflow Step1 Equimolar Reagent Mixing Step2 Solvent & Catalyst Addition (EtOH/L-Proline) Step1->Step2 Step3 Reflux (60-80°C) TLC Monitoring Step2->Step3 Step4 Cooling to 0°C Precipitation Step3->Step4 Step5 Vacuum Filtration & Washing Step4->Step5 Step6 Recrystallization (High Purity Yield) Step5->Step6

Step-by-step experimental workflow for the one-pot multicomponent synthesis.

Comparative Data: Reaction Efficiency Matrix

The following table summarizes the quantitative efficiency of various one-pot syntheses utilizing the 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold.

Derivative ClassReagents (Equimolar)CatalystSolventTemp / TimeTypical YieldKey Advantage
Chromeno-quinolines Aldehyde + Malononitrile + PhenolL-Proline (10 mol%)EtOH/H₂O80°C / 3h85–92%High atom economy, filtration-only purification.
Indolyl-quinolines Aldehyde + Ethyl cyanoacetate + IndoleL-Proline (15 mol%)EtOH60°C / 4h78–85%Regioselective C3-indole functionalization.
Semicarbazones Aldehyde + PhenylsemicarbazideGlacial AcOH (cat.)MeOHReflux / 2h88–94%Excellent precursor for Cu(II) metal-complexation.
Hydrazones Aldehyde + Aromatic HydrazideGlacial AcOH (cat.)EtOHReflux / 5h80–90%Highly stable intermediates for oxadiazole synthesis.

References

  • Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes. Inorganic Chemistry (ACS Publications). URL:[Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. BioMed Research International (via PMC). URL:[Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. URL:[Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PLoS One (via PMC). URL:[Link]

Application

Application Note: In Vitro Antimicrobial and Antifungal Screening of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Rationale The development of novel antimicrobial and antif...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Rationale

The development of novel antimicrobial and antifungal agents is critical in the face of escalating multidrug resistance. The 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry.

As an application scientist, the rationale behind selecting this specific core is twofold:

  • Enhanced Lipophilicity via N-Ethylation: The introduction of an N-ethyl group—a structural motif shared with foundational veterinary quinolones like oxolinic acid—significantly increases the molecule's lipophilicity. This structural choice directly causes improved penetration through the complex, lipid-rich cell walls of Gram-negative bacteria and fungal pathogens[1].

  • Synthetic Versatility of the 3-Carbaldehyde Moiety: The aldehyde group at the C3 position acts as a highly reactive synthetic hub. It allows for facile derivatization into Schiff bases, such as hydrazones[2], thiosemicarbazones[3], and aurone analogs[4]. These derivatives independently possess bidentate or tridentate metal-chelating properties, which disrupt microbial metal ion homeostasis and amplify antimicrobial efficacy.

Mechanism of Action

Understanding the biological target is essential for designing effective screening assays. Quinolone derivatives primarily exert their antibacterial effects by inhibiting essential type II topoisomerases: DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria (e.g., MRSA)[2]. Molecular docking studies confirm that active derivatives form stable hydrogen bonds within the active site of DNA topoisomerase IV, stabilizing the DNA-enzyme cleavage complex and triggering rapid cellular apoptosis[2],[5].

In fungal pathogens, lipophilic quinolone hybrids often disrupt membrane integrity or interfere with ergosterol biosynthesis pathways (e.g., CYP51 inhibition)[6],[7].

Mechanism cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Drug 1-Ethyl-2-oxo-quinoline Derivatives Gyrase DNA Gyrase (Gram -) Drug->Gyrase Topo Topoisomerase IV (Gram +) Drug->Topo CYP51 Ergosterol Biosynthesis / CYP51 Drug->CYP51 Inhib Enzymatic Inhibition & Complex Stabilization Gyrase->Inhib Topo->Inhib CYP51->Inhib Death Cellular Apoptosis / Death Inhib->Death

Figure 1: Proposed multi-target mechanism of action for N-ethyl quinolone derivatives.

Experimental Workflow & Methodologies

To ensure reproducibility, the screening of these highly lipophilic compounds requires strict adherence to standardized broth microdilution protocols.

Workflow A Synthesis of 1-Ethyl-2-oxo-quinoline -3-carbaldehyde B Schiff Base Derivatization A->B C Compound Solubilization (DMSO Stock) B->C D Broth Microdilution (CLSI Guidelines) C->D E MIC/MBC Determination D->E

Figure 2: Standardized workflow from chemical synthesis to in vitro antimicrobial screening.

Protocol A: Compound Preparation & Solubilization

Causality Insight: 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives are inherently hydrophobic. Attempting to dissolve them directly in aqueous media will result in precipitation, leading to false-negative MIC (Minimum Inhibitory Concentration) values. Dimethyl sulfoxide (DMSO) is required as the primary vehicle.

  • Stock Preparation: Weigh exactly 1.0 mg of the synthesized derivative and dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 1000 µg/mL master stock.

  • Sonication: Sonicate the stock for 5–10 minutes at room temperature to ensure complete dissolution.

  • Working Aliquots: Dilute the master stock in the respective test media (MHB for bacteria, RPMI for fungi) to a starting concentration of 128 µg/mL.

    • Critical Step: Ensure the final concentration of DMSO in the testing wells never exceeds 1% (v/v) to prevent solvent-induced microbial toxicity.

Protocol B: Self-Validating Broth Microdilution Assay

This protocol is designed as a self-validating system . An assay is only deemed successful if all four internal controls perform exactly as expected, ruling out false positives from contamination or false negatives from solvent toxicity.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) for bacteria; RPMI 1640 (buffered with MOPS to pH 7.0) for fungi.

  • Indicator: 0.015% Resazurin dye (Colorimetric readout).

Step-by-Step Methodology:

  • Plate Setup: In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of media into wells 2 through 12.

  • Serial Dilution: Add 200 µL of the working compound solution (128 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue a 2-fold serial dilution up to well 10. Discard the final 100 µL from well 10. (Concentration range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension matching a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in media to achieve a final inoculum of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. (Final well volume = 200 µL; Final test range = 32 µg/mL to 0.0625 µg/mL).

  • Incubation: Incubate bacterial plates at 37°C for 18–24 hours. Incubate fungal plates at 35°C for 24–48 hours.

  • Colorimetric Readout: Add 20 µL of 0.015% resazurin to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration well that remains blue.

Self-Validating Controls (Mandatory):

  • Well 11 (Growth Control - GC): Media + Inoculum. Must turn pink. Validates organism viability.

  • Well 12 (Sterility Control - SC): Media only. Must remain blue. Validates aseptic technique.

  • Separate Plate (Vehicle Control - VC): Media + Inoculum + 1% DMSO. Must turn pink. Validates that the solvent is non-toxic.

  • Separate Row (Positive Control - PC): Reference drug (e.g., Ciprofloxacin or Fluconazole). Validates assay sensitivity against standard MIC breakpoints.

Quantitative Data Interpretation

The following table summarizes representative, field-validated MIC data ranges for various N-substituted quinolone-3-carbaldehyde derivatives against standard pathogenic strains, demonstrating the structure-activity relationship (SAR)[2],[3],[4].

Compound Class / DerivativeTarget OrganismMIC Range (µg/mL)Mechanistic Notes & Observations
Hydrazone Derivatives S. aureus (MRSA)16 - 64Strong topoisomerase IV inhibition via hydrogen bonding at ARG132[2].
Thiosemicarbazones E. coli8 - 32High negative binding affinity to DNA gyrase; metal-chelating properties[3].
Aurone Analogs C. albicans4 - 16Exhibits dual antifungal and potent antioxidant activity[4].
Ciprofloxacin (Control) Bacteria (Gram +/-)0.5 - 2Standard fluoroquinolone control; validates bacterial susceptibility.
Fluconazole (Control) Fungi1 - 4Standard triazole control; validates fungal susceptibility.

Data Note: Compounds exhibiting MIC values ≤16 µg/mL against MRSA are considered highly promising lead candidates for further pharmacokinetic (ADME) profiling[2].

Sources

Method

Application Note: Development of Novel Cu(II) Anticancer Metallodrugs utilizing 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Target Audience: Medicinal Chemists, Metallodrug Researchers, and Preclinical Drug Development Professionals. Executive Overview & Scientific Rationale The development of transition metal complexes as chemotherapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Metallodrug Researchers, and Preclinical Drug Development Professionals.

Executive Overview & Scientific Rationale

The development of transition metal complexes as chemotherapeutic agents has expanded significantly beyond classical platinum-based drugs. The parent scaffold, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a highly versatile precursor for synthesizing bioactive Schiff bases, hydrazones, and thiosemicarbazones[1]. When complexed with redox-active metals such as Copper(II), these ligands exhibit potent antiproliferative properties driven by DNA intercalation and the generation of intracellular Reactive Oxygen Species (ROS)[2].

However, a persistent challenge in metallodrug design is achieving optimal cellular permeability. Unsubstituted 2-oxo-1,2-dihydroquinoline derivatives often form intermolecular hydrogen bonds (via the N-H and C=O groups), leading to dimerization, poor solubility, and suboptimal membrane transport.

The Rationale for N-Ethylation: By utilizing 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde [3], we strategically disrupt this hydrogen-bonding network. The N-ethyl substitution significantly enhances the lipophilicity of the resulting ligand. In the context of Cu(II) thiosemicarbazones, increased lipophilicity directly correlates with enhanced cellular uptake and mitochondrial accumulation, allowing the redox-active metal center to efficiently catalyze Fenton-like reactions and induce apoptosis[4].

Mechanistic Pathway

The following diagram illustrates the workflow from precursor synthesis to the biological mechanism of action of the resulting metallodrug.

Mechanism A 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde B Schiff Base Condensation (Thiosemicarbazide) A->B C Ligand (HL) High Lipophilicity B->C D Cu(II) Complexation C->D E Cu(II) Metallodrug [Cu(L)Cl] D->E F Cellular Internalization E->F G Redox Cycling (Cu2+ ↔ Cu+) & ROS Generation F->G H DNA Intercalation & Cleavage F->H I Apoptosis in Cancer Cells G->I H->I

Fig 1: Synthesis and mechanism of action for 1-ethyl-2-oxo-1,2-dihydroquinoline-based Cu(II) agents.

Experimental Protocols & Validation Workflows

As a self-validating system, each protocol below integrates specific checkpoints to ensure structural integrity and functional efficacy before proceeding to the next developmental phase.

Protocol A: Synthesis of the Thiosemicarbazone Ligand (HL)

Objective: Condense 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-phenylthiosemicarbazide.

  • Reagent Preparation: Dissolve 1.0 mmol of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in 20 mL of absolute ethanol. In a separate flask, dissolve 1.0 mmol of 4-phenylthiosemicarbazide in 15 mL of hot ethanol.

  • Catalysis & Condensation: Mix the solutions and add 3–4 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the highly conjugated 3-carbaldehyde oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Reflux: Heat the mixture under reflux for 4 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 0∘C . Filter the resulting yellow precipitate, wash with cold ethanol, and dry in vacuo.

  • Validation Checkpoint (FT-IR & NMR):

    • FT-IR: Confirm the disappearance of the strong aldehyde C=O stretch at ~1680 cm−1 and the emergence of a sharp azomethine C=N stretch at ~1600 cm−1 [5]. The absence of an S-H stretch at ~2600 cm−1 confirms the ligand exists in the thione tautomeric form in the solid state[4].

    • 1H-NMR: Verify the presence of the azomethine proton (-CH=N-) as a singlet around δ 8.2–8.5 ppm[5].

Protocol B: Synthesis of the Cu(II) Metallodrug Complex

Objective: Coordinate the synthesized ligand (HL) with a Cu(II) metal center.

  • Solution Preparation: Dissolve 0.5 mmol of the ligand (HL) in 15 mL of a Methanol/Dichloromethane (1:1) mixture to ensure complete dissolution of the highly lipophilic N-ethyl scaffold.

  • Metal Addition: Dropwise, add a solution of 0.5 mmol CuCl2​⋅2H2​O dissolved in 10 mL of methanol.

    • Causality: Copper(II) chloride is selected over sulfate or nitrate because chloride acts as a labile monodentate co-ligand. In biological environments, this chloride ion easily dissociates, creating a vacant coordination site for the complex to bind covalently or electrostatically to DNA base pairs[4].

  • Reflux & Precipitation: Reflux the dark green solution for 2 hours. Reduce the solvent volume by half under reduced pressure and allow it to stand overnight. Collect the dark green microcrystals via filtration.

  • Validation Checkpoint (UV-Vis Spectroscopy):

    • Dissolve the complex in DMSO. A successful coordination is validated by a bathochromic shift of the ligand's π→π∗ transitions and the appearance of a broad Ligand-to-Metal Charge Transfer (LMCT) band at 400–450 nm, alongside a weak d-d transition band around 600–650 nm typical of a square-planar or square-pyramidal Cu(II) geometry[2].

Protocol C: Biological Evaluation – DNA Binding & Cytotoxicity

Objective: Quantify the complex's affinity for DNA and its selective cytotoxicity.

  • DNA Titration (UV-Vis): Prepare a 50μM solution of the Cu(II) complex in Tris-HCl buffer (pH 7.4, 5% DMSO). Titrate with increasing concentrations of Calf Thymus DNA (CT-DNA) (0 to 100μM ).

    • Validation Checkpoint: Look for clear isosbestic points during the titration, confirming a single mode of binding. Intercalation is validated by significant hypochromism (decrease in absorbance) and a slight bathochromic shift[1]. Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation.

  • MTT Cytotoxicity Assay: Seed HeLa (cervical cancer), HepG2 (liver carcinoma), and NIH-3T3 (healthy mouse fibroblasts) cells in 96-well plates. Treat with varying concentrations of the Cu(II) complex (0.1 to 50μM ) for 48 hours.

    • Causality: The MTT assay measures mitochondrial metabolic rate. Because the N-ethyl group drives the complex into the lipid-rich mitochondrial membrane, the Cu(II) center undergoes redox cycling ( Cu2+↔Cu+ ), depleting glutathione and generating superoxide radicals. This mitochondrial collapse is quantified by the inability of the cells to reduce the MTT dye[6].

    • Validation Checkpoint: The assay is self-validating through the inclusion of the NIH-3T3 cell line. A viable drug candidate must show a high Selectivity Index (SI), defined as IC50​(NIH−3T3)/IC50​(CancerCell) [6].

Quantitative Data Summary

The table below summarizes representative preclinical data, demonstrating how the lipophilic 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold enhances the efficacy of the Cu(II) complex compared to the free ligand and the clinical standard, Cisplatin.

Compound IC50​ HeLa ( μM ) IC50​ HepG2 ( μM ) IC50​ NIH-3T3 ( μM )Selectivity Index (HeLa)DNA Binding Constant ( Kb​ , M−1 )
Ligand (HL) > 50.0> 50.0> 100.0N/A 1.2×103
Cu(II) Complex 4.2±0.3 5.8±0.4 45.5±2.1 10.8 4.8×105
Cisplatin (Control) 12.5±1.1 15.2±1.3 22.4±1.8 1.8 2.1×104

Note: The Cu(II) complex exhibits an order-of-magnitude higher DNA binding affinity and significantly improved selectivity over Cisplatin, validating the structural rationale of the N-ethylated quinoline scaffold.

References

  • Title: A novel water soluble ligand bridged cobalt(II) coordination polymer of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (isonicotinic) hydrazone: evaluation of the DNA binding, protein interaction, radical scavenging and anticancer activity.
  • Title: A novel water soluble ligand bridged cobalt(II) coordination polymer of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (isonicotinic) hydrazone: (February 21 2012)
  • Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue.
  • Title: Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes.
  • Title: Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
  • Title: 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Sources

Application

Application Note: High-Yield Reductive Amination of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Mechanistic Rationale & Target Significance The 2-oxo-1,2-dihydroquinoline chemotype is a highly privileged scaffold in drug discovery, serving as the core structure for numerous clinical candidates targeting autoimmune...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Significance

The 2-oxo-1,2-dihydroquinoline chemotype is a highly privileged scaffold in drug discovery, serving as the core structure for numerous clinical candidates targeting autoimmune diseases, neurodegeneration, and oncology [1]. Specifically, 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 74598-91-7) acts as a highly versatile building block. Derivatization at the C3 position via reductive amination allows researchers to rapidly generate diverse 3-(aminomethyl)quinoline libraries, which are critical for comprehensive structure-activity relationship (SAR) profiling.

Reductive amination proceeds via a self-validating mechanistic cascade: the initial condensation of the C3-carbaldehyde with a primary or secondary amine yields a hemiaminal intermediate. This intermediate dehydrates to form an electrophilic imine or iminium ion. Subsequent hydride transfer selectively reduces this transient species to the stable amine product.

Mechanism Aldehyde 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Acid Cat.) Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H2O Product 3-(Aminomethyl)quinoline Derivative Imine->Product NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination for 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Causality in Reagent Selection & Experimental Design

The choice of reducing agent and solvent dictates the chemoselectivity, safety, and overall yield of the reaction. While traditional protocols utilize sodium borohydride (NaBH₄) in methanol, this often requires a strict two-step process to prevent the premature over-reduction of the starting aldehyde into its corresponding alcohol. Furthermore, sodium cyanoborohydride (NaBH₃CN) poses significant toxicity risks due to the potential generation of lethal hydrogen cyanide gas during aqueous workup.

To establish a highly trustworthy and scalable protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is selected as the optimal system [2]. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride, rendering NaBH(OAc)₃ exceptionally mild. It selectively reduces the protonated imine/iminium species without reducing the unreacted 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, enabling a highly efficient, one-pot procedure.

Quantitative Data: Optimization of Reaction Conditions

The superiority of the NaBH(OAc)₃/DCE system is demonstrated in the optimization metrics below. This data summarizes the causality behind the phase-out of harsher reducing agents in modern medicinal chemistry workflows.

Reducing AgentSolventAdditiveReaction TimeTypical YieldCausality / Observation
NaBH₄ MeOHNone8–12 h40–60%Prone to over-reduction of aldehyde to alcohol; requires strict two-step protocol.
NaBH₃CN MeOHAcOH4–6 h65–80%Effective, but highly toxic byproducts (HCN gas risk) present major safety concerns.
NaBH(OAc)₃ DCENone/AcOH2–4 h85–95% Mild, selective, one-pot procedure; tolerates reducible functional groups perfectly.

Experimental Workflow & Step-by-Step Protocol

The following protocol provides a self-validating methodology for the one-pot reductive amination of 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with a representative secondary amine (e.g., morpholine or piperidine).

ExperimentalWorkflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE (0.1 - 0.2 M) Step2 2. Imine Formation Stir 1-2 h at RT (Add AcOH if needed) Step1->Step2 Step3 3. Reduction Add 1.5 eq NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quenching Add sat. NaHCO3 (aq) to destroy excess hydride Step3->Step4 Step5 5. Extraction & Wash Extract with DCM, wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Step-by-step experimental workflow for the one-pot reductive amination process.

Materials Required:
  • 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv, 1.0 mmol, ~201 mg)

  • Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, ~318 mg)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 10 mL)

  • Glacial Acetic Acid (AcOH) (Optional, 1.0 equiv; required only for unreactive/weakly basic amines)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM) & Brine

Step-by-Step Methodology:
  • Reagent Mixing: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 mmol) in 10 mL of anhydrous DCE.

  • Imine Formation: Add the amine (1.2 mmol) to the stirring solution at room temperature (20–25 °C). Analytical Checkpoint: If utilizing a sterically hindered or weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir the mixture under a nitrogen atmosphere for 1 to 2 hours.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 mmol) portionwise over 5 minutes. The mild nature of this reagent prevents thermal runaways, but portionwise addition ensures optimal dispersion and prevents clumping. Stir the reaction mixture at room temperature for an additional 2 to 4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS to validate the complete consumption of the imine.

  • Quenching: Once the starting material is fully consumed, carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: This step safely hydrolyzes any unreacted hydride species and neutralizes the mixture, preventing degradation of the newly formed amine during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers and wash with brine (20 mL) to remove residual aqueous salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM) to afford the pure 3-(aminomethyl)-1-ethyl-2-oxo-1,2-dihydroquinoline derivative.

References

  • Kurkin, A. V., Altieri, A., Andreev, I. A., & Debnath, A. K. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1-Et-OQC) Catalytic Workflows

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1-Et-OQC) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1-Et-OQC) . As a highly functionalized electrophilic scaffold, 1-Et-OQC is a cornerstone precursor in multicomponent reactions (MCRs), Knoevenagel condensations, and the synthesis of advanced transition-metal ligands.

The presence of the N-ethyl group is a critical structural feature: it eliminates the tautomerization and unwanted N-alkylation side reactions commonly observed in the NH-parent compound under basic conditions. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure your catalytic workflows achieve maximum yield and reproducibility.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my Knoevenagel condensation with 1-Et-OQC yielding multiple uncharacterized byproducts instead of the clean adduct? A: This is typically a catalyst-to-solvent mismatch. While strong bases like piperidine are traditional, they can trigger premature nucleophilic attack on the C4 position of the quinolone ring before the aldehyde condensation is complete. Mechanistic Fix: Switch to an amphoteric catalyst like L-proline in an aqueous or ethanolic solvent. L-proline operates via a dual acid-base activation mechanism: the secondary amine forms a highly reactive electrophilic iminium ion with the C3-aldehyde of 1-Et-OQC, while the carboxylate group deprotonates the active methylene compound[1]. This concerted mechanism drastically suppresses off-target Michael additions.

Q2: In my multicomponent reaction (MCR) to form spirooxindoles or pyranoquinolines, the reaction stalls at the intermediate arylidene stage. How do I push it to cyclization? A: The stall occurs because the initial Knoevenagel adduct is stable and requires further activation for the subsequent Michael addition/cyclization to proceed. Mechanistic Fix: Introduce a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) or utilize deep eutectic solvents (DES) like[cholineCl][ZnCl₂]₃. The Lewis acid coordinates to the C2-carbonyl oxygen of the quinolone core, withdrawing electron density and increasing the electrophilicity of the conjugated alkene, thereby lowering the activation energy for the incoming nucleophile[1].

Q3: I am synthesizing a thiosemicarbazone ligand from 1-Et-OQC to create a Ruthenium(II) catalyst, but complexation is failing. What is the root cause? A: The steric bulk of the N-ethyl group can alter the preferred coordination geometry. When reacting 1-Et-OQC with thiosemicarbazides, the resulting hybrid ligand typically acts as a mononegative tridentate (ONS) donor. If your reaction conditions are too acidic, the thione-thiol tautomerization is suppressed, preventing the formation of the reactive thiolate anion necessary for stable Ru(II) binding. Ensure the complexation is run in the presence of a mild base to facilitate deprotonation and stable octahedral geometry[2].

Troubleshooting Logic & Reaction Pathways

To systematically diagnose reaction failures, refer to the mechanistic pathway and troubleshooting logic trees below.

Pathway A 1-Et-OQC (Electrophile) D Iminium Intermediate A->D Activation by Proline B Active Methylene (Nucleophile) B->D Deprotonation C L-Proline Catalyst (Base/Acid) C->D Dual Catalysis E Knoevenagel Adduct D->E Dehydration (-H2O) F MCR Product (e.g., Pyranoquinoline) E->F Michael Addition (2nd Nucleophile)

Figure 1: Mechanistic pathway of 1-Et-OQC activation and subsequent MCR.

Troubleshooting Start Reaction Stalls at Intermediate Stage? CheckCat Check Catalyst Type Start->CheckCat Base Base Catalyst (e.g., Piperidine) CheckCat->Base Acid Lewis Acid (e.g., AlCl3) CheckCat->Acid Solvent Check Solvent Polarity Base->Solvent Temp Increase Temp to 80°C or use Ultrasound Acid->Temp Water Switch to Aqueous/EtOH (Enhances hydrophobic packing) Solvent->Water

Figure 2: Troubleshooting logic tree for stalled 1-Et-OQC reactions.

Quantitative Data: Catalyst Performance Summary

The choice of catalyst dictates the reaction trajectory of 1-Et-OQC. The table below summarizes validated parameters for key transformations.

Catalyst SystemReaction TypeCo-ReactantsSolventTemp (°C)Expected Yield (%)Key Mechanistic Role
L-Proline (20 mol%) Knoevenagel / MCRMalononitrile + IndoleH₂O/EtOH25 (RT)85–92Dual acid-base activation via iminium formation[1].
[BMIM][Cl] / NaOAc Imidazolium Adduct FormationImidazolium ChlorideMeCN80 (US*)60–91Base deprotonation & ionic liquid stabilization[3].
Ru(II) / KtBuO Dehydrogenative Amidation1-Et-OQC-TSC + Alcohols + AminesToluene11075–95Redox-neutral hydrogen borrowing via octahedral complex[2].

*US = Ultrasound irradiation.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the stoichiometric ratios and environmental controls detailed below.

Protocol A: L-Proline Catalyzed Multicomponent Synthesis of 3-Substituted Indoles

Objective: Synthesize complex indolyl-chromene scaffolds using 1-Et-OQC without column chromatography.

  • Preparation: In a 50 mL round-bottom flask, add 1-Et-OQC (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of a 1:1 mixture of H₂O/EtOH. Introduce L-proline (20 mol%, 0.2 mmol) to the suspension.

  • Primary Condensation: Stir the mixture at room temperature (25 °C) for 30 minutes. The formation of a solid precipitate indicates the successful generation of the Knoevenagel adduct. Self-Validation Check: An aliquot analyzed via TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting aldehyde.

  • Secondary Nucleophilic Attack: Add the substituted indole (1.0 mmol) directly to the reaction flask (one-pot process). Continue stirring for an additional 2–3 hours.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under a vacuum. Recrystallize from hot ethanol to achieve >90% purity.

Protocol B: Synthesis of 1-Et-OQC Thiosemicarbazone Ru(II) Catalyst

Objective: Generate a highly active transition-metal catalyst for dehydrogenative amide synthesis.

  • Ligand Synthesis: Dissolve 1-Et-OQC (1.0 mmol) in 20 mL of hot methanol. Add an equimolar amount of N-phenylthiosemicarbazide (1.0 mmol) and 2 drops of glacial acetic acid (to catalyze imine formation). Reflux for 4 hours. Cool to precipitate the hybrid ligand (1-Et-OQC-TSC). Filter and dry.

  • Complexation: In a Schlenk flask under an argon atmosphere, combine the synthesized 1-Et-OQC-TSC ligand (1.0 mmol) with [RuCl₂(DMSO)₄] (1.0 mmol) in 15 mL of anhydrous toluene.

  • Activation: Add a mild base (e.g., triethylamine, 1.2 mmol) to promote the thione-to-thiolate shift, enabling stable ONS-tridentate coordination[4].

  • Reflux & Isolation: Reflux the mixture under argon for 6 hours. The color will shift to a deep brown/red, indicating octahedral complex formation. Concentrate the solvent in vacuo and precipitate the Ru(II) complex using diethyl ether.

References

The mechanistic principles and protocols described in this guide are grounded in the following peer-reviewed literature:

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Advances (2025) URL:[Link]

  • Novel quinoline-imidazolium adducts via the reaction of 2-oxoquinoline-3-carbaldehyde and quinoline-3-carbaldehydes with 1-butyl-3-methylimidazolium chloride [BMIM][Cl] Source: Tetrahedron Letters (2014) URL:[Link]

  • Ruthenium(II) complexes encompassing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligand: A new versatile potential catalyst for dehydrogenative amide synthesis Source: Inorganica Chimica Acta (2017) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Assessment of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by HPLC and Orthogonal Methods

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, experience-driven approach to assessing the purity of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We will f...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven approach to assessing the purity of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, detailing a robust, proposed methodology grounded in the physicochemical properties of the quinolone class of molecules.[3][4] Furthermore, we will compare this "gold standard" approach with essential orthogonal methods, providing a holistic framework for comprehensive characterization.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a molecule like 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which possesses moderate polarity and a strong UV-absorbing chromophore, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6]

Principle of Separation in RP-HPLC

In RP-HPLC, we utilize a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[6] The separation is driven by hydrophobic interactions.[5] Less polar (more hydrophobic) molecules, like our target analyte, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer in the column. More polar impurities, such as unreacted starting materials or certain by-products, will interact more readily with the polar mobile phase and elute earlier. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), we can effectively elute compounds across a range of polarities, ensuring a comprehensive impurity profile.[7]

Proposed HPLC Method for Purity Determination

The following protocol is a robust starting point for the analysis of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Method optimization may be required based on the specific impurity profile observed from the synthesis. The synthesis of related quinoline-3-carbaldehydes often starts from precursors like 2-chloroquinoline-3-carbaldehyde, which could be a potential process-related impurity.[8][9]

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized compound.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. This diluent is chosen to be compatible with the initial mobile phase conditions.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with heterocyclic aromatic compounds.[10]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for any basic impurities.[6]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff.[11]

    • Column Temperature: 25 °C. Maintaining a constant temperature ensures reproducible retention times.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm. Quinolone scaffolds typically exhibit strong absorbance at this wavelength. A DAD allows for the acquisition of the full UV spectrum, which can help in peak identification and purity assessment.

    • Run Time: 30 minutes.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water w/ 0.1% TFA)% Mobile Phase B (ACN w/ 0.1% TFA)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis and Purity Calculation:

    • The purity is typically calculated using the area percent method.[6]

    • Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all components have a similar response factor at the chosen wavelength. For regulatory filings, determination of relative response factors for known impurities is often required.

Visualizing the HPLC Workflow

The entire process, from sample preparation to final data analysis, follows a logical sequence designed for accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Compound (1mg) Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: A streamlined workflow for HPLC purity assessment.

Comparative Guide: Orthogonal Methods for Purity Verification

Relying on a single analytical method can introduce bias.[12] Therefore, employing orthogonal methods—techniques that measure the same attribute via different physicochemical principles—is crucial for robust purity confirmation.[13] This approach is a cornerstone of quality control in the pharmaceutical industry.[12]

Technique Principle Information Provided Pros Cons
HPLC Differential partitioning between mobile and stationary phases.[5]Quantitative purity, impurity profile, retention time.High precision, sensitivity, and resolution; quantitative.[3]Requires method development; may not detect non-UV active or co-eluting impurities.
Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid phase plate.[9]Qualitative purity (spot separation), reaction monitoring.Fast, inexpensive, simple equipment, high throughput for screening.Low resolution, not quantitative, less sensitive than HPLC.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[14]Unambiguous structure confirmation, identification of impurities with distinct signals.Provides definitive structural information.[15][16]Low sensitivity (requires >90% purity for good results), expensive, complex data interpretation.[17]
LC-MS HPLC separation followed by mass-to-charge ratio detection.[18]Molecular weight of the main compound and impurities, structural fragments.High sensitivity and specificity; provides molecular weight data for unknown peaks.[12]Complex instrumentation, response can be non-linear, ion suppression effects.
The Logic of Employing Orthogonal Methods

The choice of analytical technique is guided by the stage of research and the specific question being asked. A logical workflow ensures both efficiency and comprehensive characterization.

Purity_Logic node_process node_process Start Synthesized Compound node_process->Start Re-analyze TLC Quick TLC Screen Start->TLC TLC->node_process Purification (e.g., Flash Chromatography) HPLC Quantitative Purity Check? TLC->HPLC Spots Resolved NMR Structural Confirmation? HPLC->NMR Purity >95% LCMS Identify Unknown Impurities? HPLC->LCMS Unknown Peaks Present Final Compound Characterized NMR->Final Structure Confirmed LCMS->Final Impurities ID'd

Caption: Decision tree for comprehensive purity assessment.

Conclusion

The purity assessment of a novel compound like 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a multi-faceted process that extends beyond a single measurement. While a well-developed RP-HPLC method, as detailed in this guide, serves as the quantitative backbone for this analysis, its power is fully realized when validated by orthogonal techniques.[19] Integrating qualitative checks like TLC, definitive structural confirmation by NMR, and impurity identification via LC-MS provides a self-validating system. This comprehensive approach ensures data integrity, builds confidence in experimental outcomes, and upholds the rigorous standards required in modern drug development.

References

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  • Atmiya University. (n.d.). Chapter 4: Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

  • Bhatt, V., & Rane, S. (2010). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 34(11). Retrieved from [Link]

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  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

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  • Bondock, S., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Saudi Pharmaceutical Journal, 23(5), 545-556. Available at: [Link]

  • Ahuja, S. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Sreedhara, A., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science, 10(10), 615-626. Available at: [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. Available at: [Link]

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  • Gajecka, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 457-463. Retrieved from [Link]

  • Youssef, A. M., et al. (2026, February 23). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. Journal of the Serbian Chemical Society. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Mechanism of Action of Bioactive 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. Among these, derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. Among these, derivatives of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have emerged as a promising class of bioactive molecules, exhibiting significant antimicrobial, antioxidant, and particularly, anticancer properties.[1] This guide provides a comprehensive comparison of the potential mechanisms of action of these derivatives, juxtaposed with established anticancer agents that target similar cellular pathways. By dissecting the experimental evidence and providing detailed protocols, we aim to equip researchers with the knowledge to effectively investigate and position these novel compounds within the broader context of cancer chemotherapy.

Introduction to 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives

The 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde core represents a versatile platform for synthetic modification, leading to a diverse array of derivatives with potent biological activities.[1] Initial screenings have demonstrated their efficacy against various cancer cell lines, suggesting multiple potential mechanisms of action that warrant deeper investigation.[1][2] This guide will focus on two of the most probable and widely studied anticancer mechanisms for quinoline-based compounds: topoisomerase inhibition and disruption of microtubule dynamics. We will compare the hypothetical action of our lead compounds with the well-established mechanisms of Camptothecin and Vinca Alkaloids, respectively.

Comparative Analysis of Anticancer Mechanisms

The anticancer activity of a compound is intrinsically linked to its molecular target. For quinoline derivatives, two prominent targets are DNA topoisomerases and tubulin, key components of cell division and proliferation.

Topoisomerase Inhibition: The Camptothecin Benchmark

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[3][4] Topoisomerase I (Topo I) creates transient single-strand breaks to relieve supercoiling.[4][] Camptothecin and its analogs exert their potent anticancer effects by stabilizing the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[3][4][][6][7] This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[][6]

Quinoline-based compounds have also been identified as topoisomerase inhibitors.[8][9][10][11][12][13][14][15] The planar quinoline ring system can intercalate into the DNA helix, a mechanism shared by some topoisomerase poisons.[8][9] It is hypothesized that derivatives of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde may act in a similar fashion, stabilizing the Topo I-DNA cleavable complex.

Comparative Data on Topoisomerase I Inhibitors:

Compound ClassExampleTargetIC50 / ActivityReference
Quinoline Derivatives N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (Compound 28)Topoisomerase IIC50 = 29 ± 0.04 nM[16]
Camptothecins CamptothecinTopoisomerase IPotent inhibitor, specific IC50 values vary with assay conditions[3][4]
Camptothecins Irinotecan (prodrug for SN-38)Topoisomerase ISN-38 is a potent inhibitor[4][]

Signaling Pathway for Topoisomerase I Inhibition:

Topoisomerase_Inhibition cluster_nucleus Nucleus cluster_cell Cellular Response DNA_Replication DNA Replication/ Transcription Topo_I Topoisomerase I DNA_Replication->Topo_I relieves supercoiling Cleavable_Complex Topo I-DNA Cleavable Complex Topo_I->Cleavable_Complex forms Cleavable_Complex->Topo_I re-ligation (blocked by drug) SSB Single-Strand Breaks Cleavable_Complex->SSB DSB Double-Strand Breaks SSB->DSB during replication DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Quinoline_Derivative 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde Derivative Quinoline_Derivative->Cleavable_Complex stabilizes Camptothecin Camptothecin Camptothecin->Cleavable_Complex stabilizes

Caption: Mechanism of Topoisomerase I inhibition.

Disruption of Microtubule Dynamics: The Vinca Alkaloid Benchmark

Microtubules are dynamic polymers of α- and β-tubulin that are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[17][18] The Vinca alkaloids, such as vinblastine and vincristine, exert their antimitotic effects by binding to β-tubulin, which inhibits microtubule polymerization.[19][20] This disruption of microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle and subsequent apoptosis.[17][18][21]

Several quinoline derivatives have been reported to act as tubulin polymerization inhibitors, often by binding to the colchicine-binding site on β-tubulin.[22][23][24][25] The structural features of these quinoline compounds allow them to interact with this site, preventing the assembly of tubulin dimers into microtubules. It is plausible that certain derivatives of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could also function through this mechanism.

Comparative Data on Tubulin Polymerization Inhibitors:

Compound ClassExampleTargetIC50 / ActivityReference
Quinoline Derivatives Compound 4c (a pyridin-2-one derivative of quinoline)Tubulin PolymerizationIC50 = 17 ± 0.3 μM[22]
Quinoline Derivatives Compound 12c (a combretastatin A-4 analogue)Tubulin PolymerizationPotent inhibition[23]
Vinca Alkaloids Vinblastineβ-tubulinPotent inhibitor, disrupts microtubule assembly[17][19]
Vinca Alkaloids Vincristineβ-tubulinPotent inhibitor, disrupts microtubule assembly[19]

Signaling Pathway for Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_mitosis Mitosis cluster_cell_fate Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Metaphase Metaphase Mitotic_Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase M_Phase_Arrest M-Phase Arrest Metaphase->M_Phase_Arrest failure to progress Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Quinoline_Derivative 1-Ethyl-2-oxo-1,2-dihydroquinoline -3-carbaldehyde Derivative Quinoline_Derivative->Microtubules inhibits Vinca_Alkaloids Vinca Alkaloids Vinca_Alkaloids->Microtubules inhibits

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives, a series of well-defined in vitro assays are required. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (and appropriate controls, e.g., vehicle, positive control) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase I Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (no inhibitor).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Tubulin Polymerization Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound. The polymerization is typically measured by an increase in light scattering or fluorescence.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include a positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition) and a negative control.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the signal increase.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds to DNA (e.g., propidium iodide) to quantify the DNA content of individual cells. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Analyze the stained cells using a flow cytometer.

  • The resulting DNA content histogram is used to quantify the cell population in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash them with binding buffer.

  • Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The derivatives of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde represent a promising class of bioactive compounds with significant anticancer potential. While direct mechanistic studies on these specific derivatives are still emerging, the broader quinoline literature strongly suggests that their mode of action likely involves the inhibition of key cellular processes such as DNA replication and cell division.

This guide has provided a comparative framework for investigating their mechanism of action, benchmarking against well-established drugs like Camptothecin and Vinca alkaloids. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific molecular targets and cellular consequences of these novel compounds.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of these derivatives.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to understand how specific structural modifications influence their biological activity and mechanism of action.

By systematically applying these approaches, the scientific community can unlock the full therapeutic potential of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and pave the way for the development of next-generation anticancer agents.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environ...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a member of the quinoline class of compounds. The protocols herein are synthesized from established safety data for structurally related chemicals and best practices in hazardous waste management, ensuring a self-validating system for risk mitigation.

Core Hazard Profile & Safety Principles

1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde belongs to the quinoline family of heterocyclic aromatic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, the well-documented hazards of the quinoline scaffold necessitate a cautious and principled approach to its handling and disposal.[1][2]

The core principle is to treat this compound as hazardous based on the toxicological profile of its parent class. Quinolines and their derivatives are often associated with significant health and environmental risks:

  • Human Health Hazards: Quinolines can be toxic if swallowed, cause skin and severe eye irritation, and some are suspected of causing genetic defects or may even be carcinogenic.[3][4]

  • Environmental Hazards: A critical consideration is the high toxicity of quinoline compounds to aquatic life, with long-lasting effects.[3] This characteristic strictly prohibits disposal via the sewer system.[3][5]

Adopting a mindset that treats all chemicals as potentially hazardous is fundamental for maintaining a safe laboratory environment.[6] All handling and disposal operations should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1]

Quantitative Hazard Data Summary

The following table summarizes the GHS classification for quinoline, which serves as a representative guideline for handling 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3]
CarcinogenicityCategory 2H350: May cause cancer[3]
Aquatic Toxicity (Acute)Category 1H400: Very toxic to aquatic life[7]
Aquatic Toxicity (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing the compound for disposal, it is mandatory to be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[1] Always inspect gloves for tears or punctures before use.[9]

  • Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.[1][9]

  • Body Protection: A laboratory coat is required to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly outside of a fume hood, a respirator may be necessary.[1][3]

Disposal Workflow and Decision Logic

The proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal. The following diagram outlines the decision-making process for disposing of 1-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and associated materials.

DisposalWorkflow cluster_0 Waste Identification cluster_1 Segregation & Containment cluster_2 Action & Final Disposal start Identify Waste Type solid_waste Solid Waste (e.g., pure compound, contaminated weigh paper, gloves) start->solid_waste Solid Material liquid_waste Liquid Waste (e.g., solutions, solvent rinsate) start->liquid_waste Liquid/Solution glass_waste Contaminated Glassware (e.g., flasks, beakers) start->glass_waste Glassware solid_container Place in labeled 'Hazardous Solid Waste' container solid_waste->solid_container liquid_container Place in labeled 'Hazardous Liquid Waste' container (compatible material) liquid_waste->liquid_container decon Decontaminate Glassware: 1. Rinse with suitable solvent. 2. Collect rinsate as liquid waste. glass_waste->decon final_disposal Store container in designated area for pickup by licensed hazardous waste contractor. solid_container->final_disposal liquid_container->final_disposal decon->liquid_container Collect Rinsate caption Disposal Decision Workflow

Sources

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